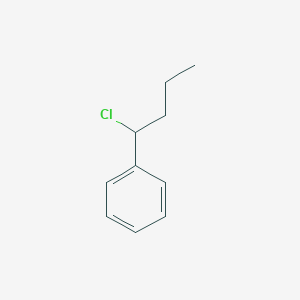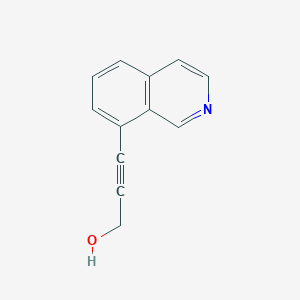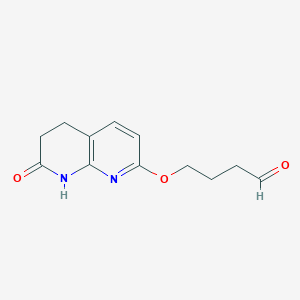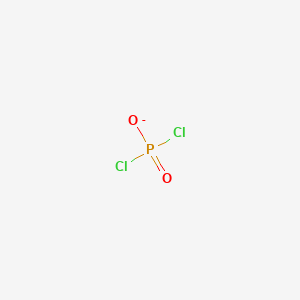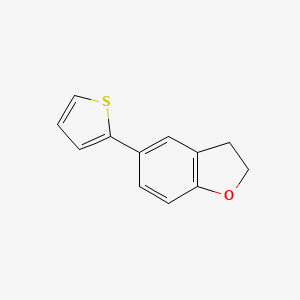
5-thiophen-2-yl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-thiophen-2-yl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a benzofuran moiety and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-3-(2,3-dihydrobenzofuran-5-yl)thiophene with a palladium catalyst can yield the desired compound. Another approach involves the use of sulfur and alkynes in the presence of a base to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-thiophen-2-yl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.
Applications De Recherche Scientifique
5-thiophen-2-yl-2,3-dihydro-1-benzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydrobenzo[b]thiophene
- Benzo[b]thiophene
- 2,3-Dihydrobenzofuran
Uniqueness
5-thiophen-2-yl-2,3-dihydro-1-benzofuran is unique due to its fused ring system, which combines the properties of both benzofuran and thiophene. This structural feature imparts distinct electronic and chemical properties, making it valuable for various applications in material science and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
5-thiophen-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H10OS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8H,5-6H2 |
Clé InChI |
ZKASLGZGODKVJE-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3=CC=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
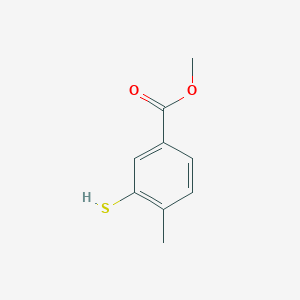
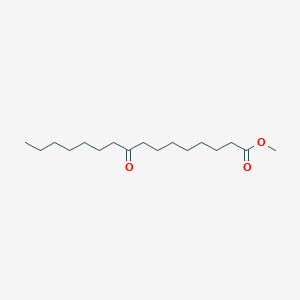
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B8581705.png)
![Bicyclo[2.2.1]heptane-2,5-diyldimethanamine](/img/structure/B8581712.png)
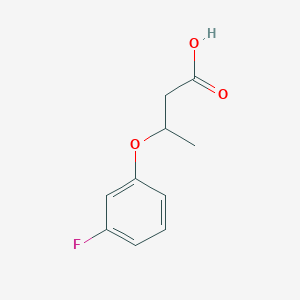
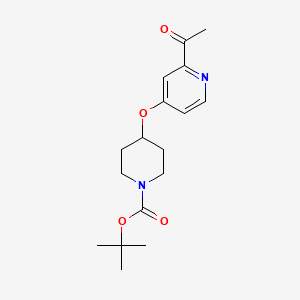
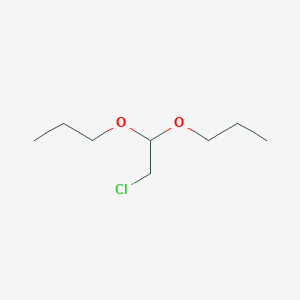
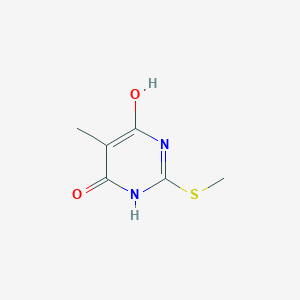
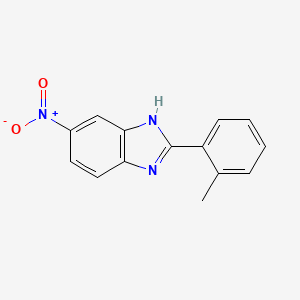
![1-[4-(Diethylamino)but-2-YN-1-YL]pyrrolidin-2-one](/img/structure/B8581760.png)
